4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid
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Overview
Description
4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system containing both benzene and dioxole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the formylation of 1,3-benzodioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where 1,3-benzodioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed:
Oxidation: 4-Carboxy-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Hydroxymethyl-2H-1,3-benzodioxole-5-carboxylic acid.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid): Similar structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-formyl-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-3-6-5(9(11)12)1-2-7-8(6)14-4-13-7/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGFSRHSSGWAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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